molecular formula C21H19ClN2O2 B2545986 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 898458-16-7

4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Cat. No.: B2545986
CAS No.: 898458-16-7
M. Wt: 366.85
InChI Key: WZXNYPVRDQFYDT-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a benzamide derivative featuring a 4-chlorophenyl group linked to a substituted ethylamine backbone. Benzamides are known for their diverse biological activities, including enzyme inhibition and receptor modulation . The furan ring contributes electron-rich aromaticity, while the indoline group introduces a bicyclic heterocyclic system that may influence conformational stability and intermolecular interactions . This compound’s synthesis likely involves coupling 4-chlorobenzoyl chloride with a pre-functionalized ethylamine intermediate, though direct evidence of its preparation is absent in the provided materials.

Properties

IUPAC Name

4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c22-17-9-7-16(8-10-17)21(25)23-14-19(20-6-3-13-26-20)24-12-11-15-4-1-2-5-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXNYPVRDQFYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with indoline derivatives and furan-based amines. The reaction conditions may vary, but generally include the use of solvents such as dichloromethane or dimethylformamide under controlled temperatures to optimize yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

CompoundCell LineIC50 (μM)
This compoundHepG21.30
FNA (related compound)HepG21.30
SAHA (control)HepG217.25

The compound's mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis .

The biological activity of this compound is primarily attributed to its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a condensed chromatin structure and reduced gene expression. Inhibition of these enzymes can result in increased expression of tumor suppressor genes and induction of apoptosis in cancer cells.

Case Studies

A notable study evaluated the efficacy of related compounds in xenograft models, demonstrating that treatment with these compounds resulted in significant tumor growth inhibition compared to controls. The study reported a tumor growth inhibition (TGI) rate of approximately 48.89% for FNA, a compound structurally similar to this compound, compared to a TGI of 48.13% for SAHA .

Safety and Toxicity

Toxicity studies are essential for assessing the safety profile of any new therapeutic agent. Preliminary data suggest that while these compounds exhibit potent antitumor activity, they may also induce side effects typical of HDAC inhibitors, including gastrointestinal disturbances and potential hematological toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Several benzamide derivatives share structural similarities with the target compound, differing primarily in substituents and heterocyclic systems:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
VNI [(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] 2,4-Dichlorophenyl, imidazole, oxadiazole ~529.3 CYP51 inhibitor (antifungal, antiparasitic)
VNF [(R)-4-Chloro-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)biphenyl-4-carboxamide] Biphenyl-4-carboxamide, 2,4-dichlorophenyl, imidazole ~502.3 CYP51 inhibitor (Chagas disease candidate)
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate Piperidine ring 284.78 Crystalline structure with hydrogen bonding
(Z)-4-Chloro-N-(1-{2-[3-(4-chlorobenzoyl)ureido]ethyl}imidazolidin-2-ylidene)benzamide Urea linkage, imidazolidine ring ~441.3 X-ray characterized; twisted imidazolidine
4-Chloro-N-(2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide 5-Methylfuran, hydrazine linker ~347.8 Unusual hydrazine-furan hybrid
N-(2-Chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide Indene-dione, trifluoromethyl 367.7 Unknown activity; structural complexity

Physicochemical and Structural Insights

  • However, piperidine-containing analogues exhibit stronger hydrogen-bonding networks in crystalline states, as seen in –8 .
  • This rigidity may reduce metabolic degradation but limit target accessibility.
  • Bioactivity: While VNI and VNF demonstrate protozoan CYP51 inhibition , the target compound’s indoline and furan substituents lack direct evidence of similar activity.

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